molecular formula C7H9N5 B168447 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole CAS No. 158773-71-8

5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole

Cat. No.: B168447
CAS No.: 158773-71-8
M. Wt: 163.18 g/mol
InChI Key: VDLJXFSNUCPGED-UHFFFAOYSA-N
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Description

5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole is a heterocyclic compound that features both pyrrole and tetrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole typically involves the reaction of 1,5-dimethyl-1H-pyrrole with sodium azide and a suitable electrophile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:

    Formation of the intermediate: 1,5-dimethyl-1H-pyrrole is treated with sodium azide to form an azido intermediate.

    Cyclization: The intermediate undergoes cyclization to form the tetrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or tetrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl-1H-pyrrole: Shares the pyrrole ring but lacks the tetrazole moiety.

    2H-tetrazole: Contains the tetrazole ring but lacks the pyrrole component.

    1,5-dimethyl-1H-pyrrol-2-yl)methanamine: Similar structure but with an amine group instead of the tetrazole ring.

Uniqueness

5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole is unique due to the combination of pyrrole and tetrazole rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(1,5-dimethylpyrrol-2-yl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-5-3-4-6(12(5)2)7-8-10-11-9-7/h3-4H,1-2H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLJXFSNUCPGED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363628
Record name 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158773-71-8
Record name 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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